

# 3-Chloro-5-fluorophenylboronic acid physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Chloro-5-fluorophenylboronic acid

Cat. No.: B1590853

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-5-fluorophenylboronic Acid**: Properties, Applications, and Experimental Protocols

## Section 1: Introduction and Significance

**3-Chloro-5-fluorophenylboronic acid** is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis.<sup>[1]</sup> Characterized by a phenyl ring substituted with chlorine, fluorine, and a boronic acid functional group  $[-B(OH)_2]$ , this reagent offers a unique combination of reactivity and stability. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone methodology for the formation of carbon-carbon (C-C) bonds.<sup>[1]</sup>

The strategic placement of the chloro and fluoro substituents on the aromatic ring significantly influences the electronic properties and reactivity of the molecule.<sup>[1]</sup> This fine-tuning is crucial for researchers in drug discovery and materials science, enabling the synthesis of complex molecules with precisely controlled functionalities.<sup>[1][2]</sup> Consequently, **3-Chloro-5-fluorophenylboronic acid** is frequently employed as a key intermediate in the development of pharmaceuticals, particularly targeted cancer therapies, as well as agrochemicals and advanced materials.<sup>[1][3]</sup>

This guide provides a comprehensive overview of the physical and chemical properties of **3-Chloro-5-fluorophenylboronic acid**, detailed protocols for its application, and essential safety information for its handling and storage.

## Section 2: Physicochemical Properties

The physical properties of a reagent are fundamental to its practical application, dictating storage conditions, solvent selection, and reaction setup. **3-Chloro-5-fluorophenylboronic acid** is typically a white to off-white crystalline powder or solid at room temperature.<sup>[1][3]</sup> A summary of its key quantitative properties is presented below.

### Data Presentation: Summary of Physical Properties

Property	Value	Source(s)
CAS Number	328956-61-2	<sup>[1][4]</sup>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BClFO <sub>2</sub>	<sup>[1][4][5]</sup>
Molecular Weight	174.36 g/mol	<sup>[1]</sup>
Melting Point	>200 °C	<sup>[4][6]</sup>
Boiling Point	308.1 ± 52.0 °C at 760 mmHg (Predicted)	<sup>[4][5][6]</sup>
Density	1.4 ± 0.1 g/cm <sup>3</sup> (Predicted)	<sup>[4][6]</sup>
Appearance	White to off-white crystalline powder	<sup>[1]</sup>
pKa	6.52 ± 0.10 (Predicted)	<sup>[6][7]</sup>

## Solubility and Stability

- Solubility:** The compound is slightly soluble in water but shows good solubility in organic solvents such as methanol.<sup>[3][4][6]</sup> This differential solubility is advantageous for reaction workups, allowing for extraction into organic phases while inorganic byproducts remain in the aqueous phase.
- Stability and Storage:** **3-Chloro-5-fluorophenylboronic acid** should be stored at room temperature, though cooler temperatures (<15°C) in a dark place are recommended for long-term stability. It is often supplied containing varying amounts of its anhydride, which forms through intermolecular dehydration. For optimal reactivity and to prevent degradation, it is best stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.<sup>[6][7]</sup>

## Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **3-Chloro-5-fluorophenylboronic acid** is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing biaryl systems and other C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds.[8]

### Mechanistic Insight & Causality

The Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving a palladium catalyst.[9] The boronic acid does not react directly with the aryl halide. Instead, it undergoes transmetalation with the palladium catalyst after the catalyst has first undergone oxidative addition with the aryl halide. The presence of a base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex  $[R-B(OH)_3]^-$ , which facilitates the transfer of the aryl group (in this case, the 3-chloro-5-fluorophenyl group) to the palladium center.[9] The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[9] The choice of this boronic acid is driven by the desire to incorporate the 3-chloro-5-fluorophenyl moiety, a common structural motif in bioactive molecules, into a larger molecular framework.

### Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a representative Suzuki-Miyaura coupling between **3-Chloro-5-fluorophenylboronic acid** and an aryl bromide.

Objective: To synthesize 3-chloro-5-fluoro-4'-methoxybiphenyl.

Reagents & Equipment:

- **3-Chloro-5-fluorophenylboronic acid** (1.0 eq)
- 1-Bromo-4-methoxybenzene (1.0 eq)
- Palladium(II) acetate  $[Pd(OAc)_2]$  (0.02 eq, 2 mol%)
- Triphenylphosphine  $[PPh_3]$  (0.08 eq, 8 mol%)

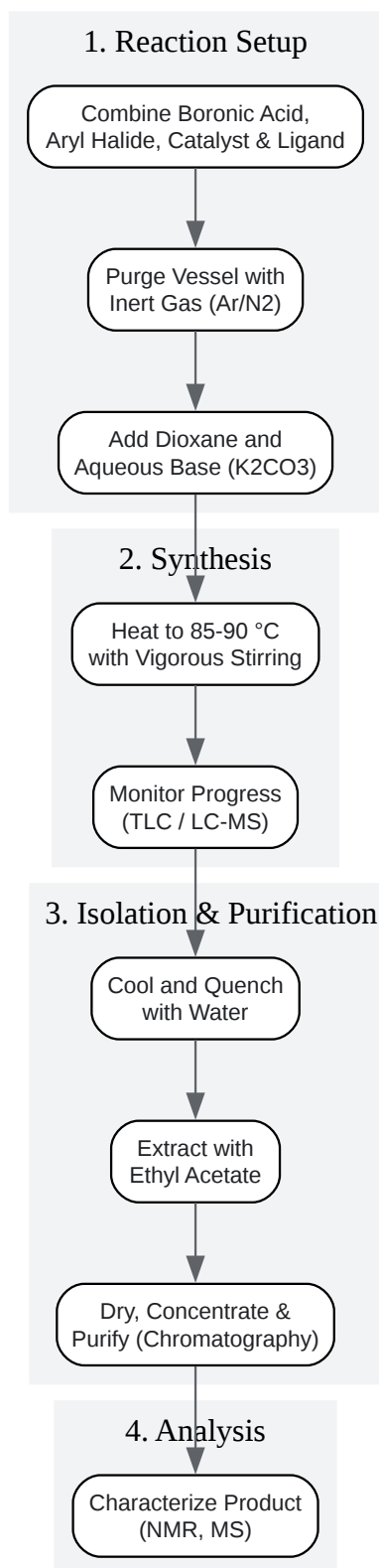
- Potassium Carbonate ( $K_2CO_3$ ) (3.0 eq), aqueous solution (2M)
- 1,4-Dioxane
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Inert atmosphere setup (Nitrogen or Argon)

#### Methodology:

- Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add **3-Chloro-5-fluorophenylboronic acid** (1.0 eq), 1-bromo-4-methoxybenzene (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).
  - Rationale: The palladium acetate and triphenylphosphine combine in situ to form the active Pd(0) catalyst. Using a ligand like  $PPh_3$  stabilizes the catalyst and promotes the reaction steps.
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst by atmospheric oxygen.
- Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane, followed by the 2M aqueous solution of potassium carbonate. The mixture should be biphasic.
  - Rationale: Dioxane is a common solvent that solubilizes the organic reagents. The aqueous base is essential for activating the boronic acid for the transmetalation step.[\[10\]](#)
- Reaction: Attach a condenser to the flask, ensuring a continued inert atmosphere. Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and transfer it to a separatory funnel. c. Extract the product into an organic solvent like ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and filter.

- Rationale: This standard aqueous workup removes the inorganic base and salts, isolating the crude product in the organic phase.
- Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the pure biaryl product.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ) and mass spectrometry.

## Mandatory Visualization: Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

## Section 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is a self-validating system for reproducible and safe experimentation.

- Hazard Identification: **3-Chloro-5-fluorophenylboronic acid** is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319).<sup>[5][11]</sup> It may also cause respiratory irritation (H335).<sup>[4][5]</sup>
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.<sup>[11]</sup> Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.<sup>[4][12]</sup>
- Handling: Avoid formation of dust and aerosols.<sup>[4]</sup> Wash hands thoroughly after handling.<sup>[11]</sup> Do not get in eyes, on skin, or on clothing.<sup>[12]</sup>
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.<sup>[12]</sup> For enhanced stability, store under an inert atmosphere.<sup>[5][6]</sup>

## Section 5: Conclusion

**3-Chloro-5-fluorophenylboronic acid** is a high-value reagent whose physical and chemical properties make it exceptionally suited for advanced organic synthesis. Its utility in constructing C-C bonds via the Suzuki-Miyaura reaction provides chemists with a reliable tool for accessing complex molecular architectures. A thorough understanding of its properties, coupled with meticulous adherence to handling and reaction protocols, enables researchers to leverage this compound's full potential in the pursuit of novel pharmaceuticals and materials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]
- 3. 3-Chloro-5-fluorophenylboronic acid | 328956-61-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 3-Chloro-5-fluorophenylboronic acid – porphyrin-systems [porphyrin-systems.com]
- 6. 3-Chloro-5-fluorophenylboronic acid CAS#: 328956-61-2 [chemicalbook.com]
- 7. 3-Chloro-5-fluorophenylboronic acid | 328956-61-2 [amp.chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. youtube.com [youtube.com]
- 10. SUZUKI-MIYaura COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [3-Chloro-5-fluorophenylboronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590853#3-chloro-5-fluorophenylboronic-acid-physical-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)